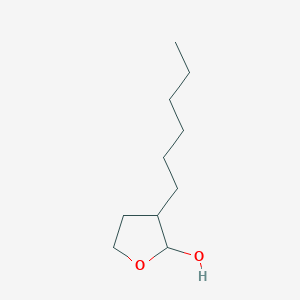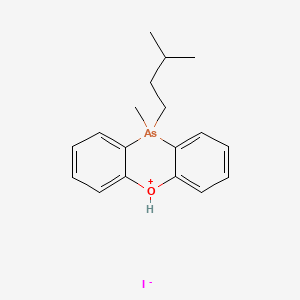
Naphthalene, decahydro-1-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, decahydro-1-methylene- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methylene group to the decahydro form of naphthalene, resulting in a saturated bicyclic structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, decahydro-1-methylene- typically involves the hydrogenation of naphthalene followed by the introduction of a methylene group. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The methylene group can be introduced through various methods, including the reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of naphthalene, decahydro-1-methylene- follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of naphthalene in a reactor, followed by the addition of formaldehyde in a controlled environment to ensure the efficient introduction of the methylene group. The product is then purified through distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, decahydro-1-methylene- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: It can be reduced further to form more saturated hydrocarbons.
Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Produces oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Naphthalene, decahydro-1-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of naphthalene, decahydro-1-methylene- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, decahydro-: A fully hydrogenated form of naphthalene without the methylene group.
Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)-: A similar compound with additional methyl and methylethylidene groups.
Uniqueness
Naphthalene, decahydro-1-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Propriétés
Numéro CAS |
57662-70-1 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
8-methylidene-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h10-11H,1-8H2 |
Clé InChI |
LUKMVIFHIZBRGX-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCC2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


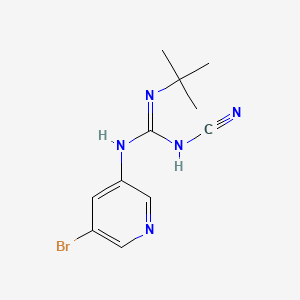
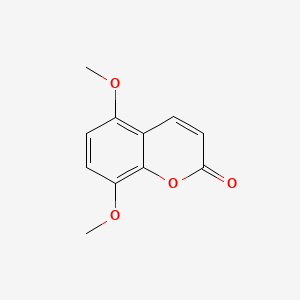

![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
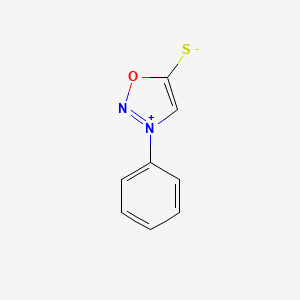
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)

![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
